Ortho vs. Para Bromophenyl Lipophilicity Comparison
Methyl 3-(2-bromophenyl)pyrrolidine-3-carboxylate exhibits a predicted LogP of 1.8532 . In contrast, its para-substituted isomer, Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate, has a predicted LogP of 2.1 . The ortho-bromo substitution reduces lipophilicity relative to the para isomer by approximately 0.25 LogP units.
Comparator (para): 2.1
Difference: ~0.25 units lower
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | 1.8532 |
| Comparator Or Baseline | Methyl 3-(4-bromophenyl)pyrrolidine-3-carboxylate: 2.1 |
| Quantified Difference | ~0.25 LogP units lower |
| Conditions | Predicted LogP values (computational) |
Why This Matters
A 0.25 LogP difference translates to a measurable shift in partition behavior, affecting solubility, membrane permeability, and target engagement profiles in biological systems.
